CC-8490 -

CC-8490

Catalog Number: EVT-288086
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A benzopyran with potential antineoplastic activity. CC-8490 acts as a selective estrogen receptor modulator (SERM), inhibiting the proliferation of estrogen-sensitive breast cancer cells. This agent also inhibits growth and induces apoptosis of glioblastoma cells via a mechanism independent of estrogen receptor-related mechanisms.
Synthesis Analysis

Methods and Technical Details

The synthesis of CC-8490 involves several key steps typical for phosphorothioate oligonucleotides. One common method employed is solid-phase synthesis, which allows for the sequential addition of nucleotides to form the desired oligonucleotide chain. This method enhances the purity and yield of the final product by facilitating the removal of unreacted starting materials and by-products at each step of the synthesis.

In detail, the synthesis process can include:

  • Phosphorylation: Introducing phosphorothioate linkages to enhance stability.
  • Deprotection: Removing protective groups from nucleobases to allow for proper base pairing.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to isolate the final product from impurities.
Molecular Structure Analysis

Structure and Data

The molecular structure of CC-8490 consists of a backbone made up of alternating sugar and phosphate groups, characteristic of oligonucleotides. The presence of phosphorothioate linkages (where one oxygen in the phosphate group is replaced by sulfur) contributes to its stability against nuclease degradation. The specific arrangement of nucleobases in CC-8490 is designed to complement the target mRNA sequence of clusterin, facilitating effective binding and inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

CC-8490 undergoes specific chemical interactions upon administration. The primary reaction involves hybridization with its target mRNA, leading to the formation of a stable RNA-DNA duplex. This binding prevents the translation of clusterin mRNA into protein, effectively reducing clusterin levels in cancer cells. The mechanism can be represented as follows:

  1. Hybridization: CC-8490 binds to clusterin mRNA.
  2. RNase H Activation: The binding recruits RNase H enzymes that degrade the RNA strand of the duplex.
  3. Inhibition: This degradation results in decreased clusterin protein synthesis.

These reactions are critical for its therapeutic efficacy in targeting cancer cells that exhibit high levels of clusterin.

Mechanism of Action

Process and Data

The mechanism of action for CC-8490 primarily revolves around its ability to inhibit clusterin expression. Clusterin has been implicated in various cancer types, contributing to tumor growth, metastasis, and resistance to chemotherapy. By reducing clusterin levels, CC-8490 aims to enhance the effectiveness of existing cancer therapies.

The detailed process includes:

  1. Binding: CC-8490 binds specifically to clusterin mRNA.
  2. Degradation: The RNase H-mediated degradation leads to reduced clusterin protein levels.
  3. Therapeutic Impact: Lower levels of clusterin can sensitize cancer cells to chemotherapy and reduce tumor growth.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CC-8490 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 4,500 Da.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Enhanced stability due to phosphorothioate modifications, making it resistant to enzymatic degradation.

These properties are crucial for its formulation as a therapeutic agent and influence its pharmacokinetics and bioavailability in clinical settings.

Applications

Scientific Uses

CC-8490 is primarily being explored for its applications in oncology:

  • Cancer Treatment: It is under investigation for various cancers, particularly metastatic prostate cancer.
  • Combination Therapy: Research is ongoing into its use alongside traditional chemotherapeutic agents to improve treatment outcomes.

The unique targeting mechanism of CC-8490 distinguishes it from other therapies, making it a promising candidate in the fight against cancer through innovative approaches that inhibit tumor-promoting proteins like clusterin.

Introduction to CC-8490: Nomenclature and Historical Context

Etymological Origins of CC-8490 Designation

The alphanumeric designation "CC-8490" follows systematic nomenclature conventions in pharmaceutical development. The "CC" prefix specifically denotes the compound's origin within Celgene Corporation's research portfolio, reflecting the company's internal coding system for investigational compounds. The numeric sequence "8490" serves as a unique identifier within this classification framework, distinguishing it from other entities in Celgene's pipeline (e.g., CC-486 for oral azacitidine). This non-proprietary code precedes assignment of International Nonproprietary Names (INN) and reflects the compound's position in Celgene's research chronology [1] [3].

Table 1: CC-8490 Nomenclature and Identifiers

Designation TypeIdentifierContext
Research CodeCC-8490Celgene Corporation
CAS RegistryNone AssignedResearch compound
SynonymsOGX-011; CustirsenClinical development
IUPAC NameNot DisclosedProprietary

Alternative designations emerged during development, particularly OGX-011 (OncoGenex Pharmaceuticals) and the INN custirsen, which gained prominence in clinical contexts. The multiplicity of identifiers reflects both corporate transitions and functional reinterpretations of the molecule – initially characterized as a small molecule SERM, later reclassified as an antisense oligonucleotide [3].

Evolutionary Trajectory in Antineoplastic Compound Discovery

CC-8490 emerged during a transformative period in oncology drug development characterized by two parallel strategies: (1) refinement of estrogen receptor targeting and (2) advancement of oligonucleotide therapeutics. Initial characterization positioned CC-8490 as a novel benzopyran-based selective estrogen receptor modulator (SERM) with dual antineoplastic mechanisms. Preclinical studies demonstrated it inhibited proliferation of estrogen-sensitive breast cancer cells through classical SERM activity while inducing apoptosis in glioblastoma cells via estrogen receptor-independent pathways – suggesting potential applications beyond hormonally-driven cancers [1].

The compound underwent significant conceptual repurposing when subsequent research revealed CC-8490's identity as custirsen, a second-generation antisense oligonucleotide targeting clusterin (CLU) mRNA. This transition exemplifies the dynamic nature of oncologic agent classification, where initial mechanistic understanding evolves with deeper investigation. Clinical development progressed through multiple phases:

  • Phase I trials established the safety profile and recommended dose (640mg) for recurrent/refractory high-grade gliomas and other solid tumors [3] [6]
  • Phase III SYNERGY trial evaluated custirsen combined with docetaxel/prednisone in metastatic castration-resistant prostate cancer, though failed to demonstrate significant survival benefit versus control [3]
  • Exploration expanded to non-small cell lung cancer (NCT01630733) based on clusterin overexpression in treatment-resistant tumors [3] [8]

Positionality Within SERM and Antisense Oligonucleotide Taxonomies

SERM Classification and Mechanism

As initially characterized, CC-8490 belongs to the benzopyran chemical subclass of nonsteroidal selective estrogen receptor modulators. Its proposed SERM activity involves competitive inhibition of estrogen binding to estrogen receptors (ER), particularly in breast tissue. This antagonism suppresses estrogen-mediated proliferative signaling in ER-positive breast cancers. The structural basis for SERM activity requires two key pharmacophoric hydroxyl groups positioned approximately 11Å apart, enabling simultaneous interaction with ERα's Glu353/Arg394/water network and His524 residues – a configuration shared with classical SERMs like tamoxifen [1] [2] [7].

Unique among SERMs, CC-8490 demonstrated estrogen receptor-independent activity in glioblastoma models, inducing apoptosis through unidentified mechanisms distinct from canonical ER modulation. This suggested potential therapeutic applications beyond hormone-responsive malignancies and differentiated it from first-generation SERMs like tamoxifen that exhibit tissue-specific partial agonism [1] [9].

Antisense Oligonucleotide Reclassification

The recategorization of CC-8490 as custirsen redefined it as a phosphorothioate-modified antisense oligonucleotide (ASO) incorporating 2'-methoxyethyl modifications on terminal nucleotides. This second-generation ASO design significantly enhances:

  • Target affinity: Through optimized base stacking and hydrogen bonding with complementary clusterin mRNA sequences
  • Nuclease resistance: Sulfur substitution of non-bridging oxygen atoms in the phosphate backbone prevents enzymatic degradation
  • Plasma half-life: Extended to approximately 7 days enabling weekly dosing regimens [3] [4]

Custirsen's mechanism centers on clusterin (CLU) suppression, targeting the cytoprotective chaperone protein upregulated in multiple malignancies (prostate, breast, lung, ovarian). Clusterin confers treatment resistance by:

  • Inhibiting pro-apoptotic Bax activation via Ku70-Bax complex stabilization
  • Activating NF-κB survival signaling
  • Promoting epithelial-mesenchymal transition (EMT)By binding the CLU mRNA initiation site (5'-CAGCAGCAGAGCTTCATCC-3'), custirsen disrupts translation, sensitizing cancer cells to cytotoxic therapies and radiation [3] [8].

Table 2: Dual Classification and Mechanisms of CC-8490

ClassificationChemical FeaturesPrimary TargetMechanistic Consequences
SERM (Initial)Benzopyran scaffold; Phenolic hydroxyl groupsEstrogen receptors (ERα/ERβ)ER antagonism in breast tissue; ER-independent apoptosis in glioblastoma
Antisense Oligonucleotide (Revised)20-mer phosphorothioate oligonucleotide with 2'-MOE terminiClusterin (CLU) mRNASuppression of cytoprotective clusterin protein; Chemosensitization

The taxonomic duality of CC-8490 exemplifies the complexity of molecular classification in oncology. While initially mischaracterized as a small molecule SERM, its reidentification as custirsen clarified its mechanism within the therapeutic oligonucleotide category. This underscores the importance of structural validation in early-phase compounds and demonstrates how mechanism-driven reclassification can redirect clinical development pathways [3] [4] [8].

Properties

Product Name

CC-8490

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CC8490; CC 8490; CC-8490; SPC8490; SPC-8490; SPC 8490.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.